molecular formula C20H24N2O3 B8111677 N-(Furan-2-ylmethyl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide

N-(Furan-2-ylmethyl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide

Cat. No.: B8111677
M. Wt: 340.4 g/mol
InChI Key: QKMVPMSZCWCNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Furan-2-ylmethyl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide is a synthetic compound featuring a spirocyclic chroman-piperidine core linked to an acetamide group substituted with a furan-2-ylmethyl moiety. The spiro architecture combines a chroman (benzodioxane) ring fused with a piperidine ring, creating a rigid three-dimensional structure that enhances binding selectivity in biological systems . The furan substituent may improve metabolic stability and solubility compared to bulkier aromatic groups .

Synthesis: The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives typically involves base-catalyzed spirocyclization of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone, followed by Boc deprotection and coupling with carboxylic acids (e.g., quinoline-4-carboxylic acids) using HATU as a coupling agent . For the target compound, the acetamide side chain with the furan-2-ylmethyl group is likely introduced via nucleophilic substitution or amide coupling.

Potential Applications: Spirocyclic chroman derivatives, such as those reported in , exhibit potent anticancer activity by inducing apoptosis and disrupting cell cycle progression. Compound 16 (a sulfonyl-bridged analog) demonstrated IC50 values of 0.31–5.62 µM against breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cells . The furan substitution in the target compound may modulate similar pathways.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-19(22-14-16-4-3-11-24-16)12-15-13-20(7-9-21-10-8-20)25-18-6-2-1-5-17(15)18/h1-6,11,15,21H,7-10,12-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMVPMSZCWCNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C3=CC=CC=C3O2)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Spiro[chroman-2,4'-piperidin]-4-one Derivatives

These compounds share the spirocyclic core but vary in substituents on the piperidine or acetamide groups. Key examples include:

Compound Name Substituents/Modifications Biological Activity (IC50) Source
Compound 15 () 3,4,5-Trimethoxybenzoyl 18.77–47.05 µM (weak activity)
Compound 16 () Sulfonyl bridge 0.31–5.62 µM (strong activity)
Target Compound Furan-2-ylmethyl acetamide Not reported (predicted active) N/A

Key Findings :

  • The sulfonyl group in Compound 16 enhances cytotoxicity, likely due to improved hydrogen bonding with cellular targets .
  • Trimethoxybenzoyl groups (Compound 15) reduce activity, suggesting steric hindrance or poor solubility .

Furan-Containing Acetamides

Compounds with furan substituents on the acetamide nitrogen exhibit diverse bioactivities:

Compound Name (CAS/Evidence) Structure Key Properties Source
N-(Furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide (6180-66-1) Sulfonylhydrazinylidene-phenoxy group No bioactivity reported; structural similarity to herbicides/auxins
Target Compound Spiro[chroman-2,4'-piperidin]-4-yl acetamide Predicted anticancer activity N/A

Key Findings :

  • The sulfonylhydrazinylidene group in CAS 6180-66-1 may confer herbicidal activity akin to synthetic auxins like 2,4-D .

Piperazine/Acetamide Hybrids ()

These compounds lack the spiro core but share acetamide and piperazine motifs:

Compound () Substituents Melting Point (°C) EI-MS (m/z)
8b 4-Chloro-3-(trifluoromethyl)benzoyl 241–242 530 [M]+
8c 3,4-Difluorobenzoyl 263–266 464 [M]+
8d 3-Methoxybenzoyl 207–209 458 [M]+

Key Findings :

  • Electron-withdrawing groups (e.g., -CF3 in 8b) increase melting points and stability, likely due to enhanced intermolecular interactions .
  • The target compound’s spirocyclic rigidity may improve metabolic stability compared to flexible piperazine analogs .

Pyridine-Based Acetamides ()

Pyridine-containing acetamides target viral proteases (e.g., SARS-CoV-2 Mpro) with binding affinities < −22 kcal/mol:

Compound (PDB ID) Substituents Binding Affinity (kcal/mol)
5RH3 3-Chlorophenyl propenamide −22.5
5RGX 3-Cyanophenyl acetamide −23.1

Key Findings :

  • Pyridine rings engage in π-π stacking with HIS163, while the spiro core in the target compound may occupy hydrophobic pockets more effectively .
  • The furan group’s lower basicity compared to pyridine could reduce off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.